molecular formula C21H25N3O9 B14769360 Pomalidomide-PEG3-acetic acid

Pomalidomide-PEG3-acetic acid

Cat. No.: B14769360
M. Wt: 463.4 g/mol
InChI Key: KKNDTTBTOWAHPW-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid is a complex organic compound with a unique structure that includes multiple ethoxy groups and a piperidyl-isoindolinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid typically involves multiple steps. One common approach is to start with the preparation of the piperidyl-isoindolinyl core, followed by the sequential addition of ethoxy groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A compound with a similar piperidyl-isoindolinyl core, known for its use in treating certain cancers and inflammatory conditions.

    Pomalidomide: Another related compound with therapeutic applications in multiple myeloma.

    Lenalidomide: Similar in structure and used in the treatment of hematological malignancies.

Uniqueness

2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid is unique due to its multiple ethoxy groups, which provide additional sites for chemical modification and potential interactions with biological targets. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C21H25N3O9

Molecular Weight

463.4 g/mol

IUPAC Name

2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H25N3O9/c25-16-5-4-15(19(28)23-16)24-20(29)13-2-1-3-14(18(13)21(24)30)22-6-7-31-8-9-32-10-11-33-12-17(26)27/h1-3,15,22H,4-12H2,(H,26,27)(H,23,25,28)

InChI Key

KKNDTTBTOWAHPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC(=O)O

Origin of Product

United States

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